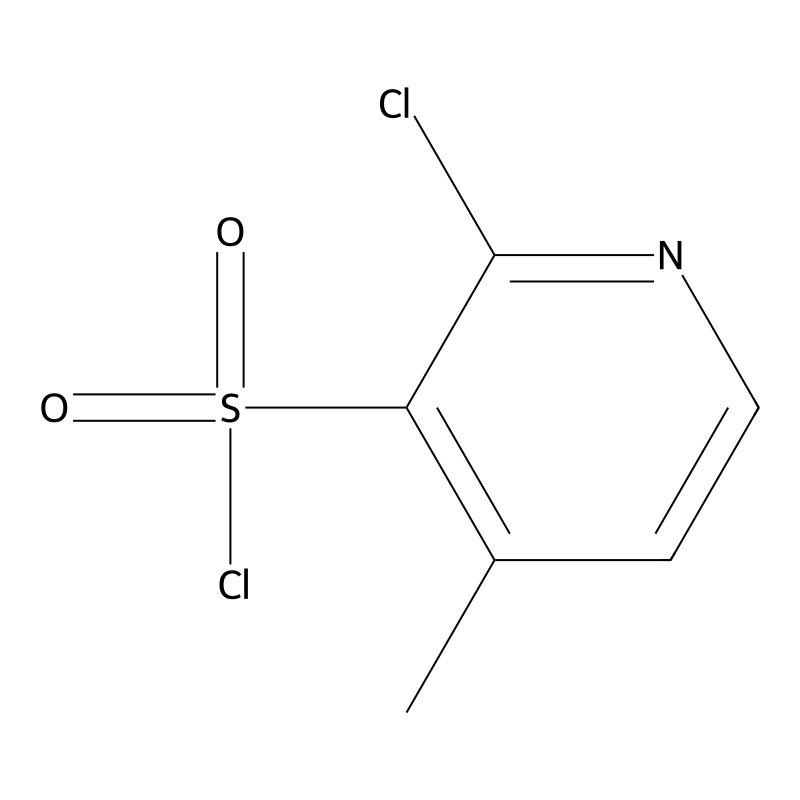2-Chloro-4-methylpyridine-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Agrochemical and Pharmaceutical Industries
Field: Agrochemical and Pharmaceutical Industries
Results or Outcomes: Trifluoromethylpyridine (TFMP) derivatives have been used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Synthesis of Pyrimidine Derivatives
Field: Medicinal Chemistry
Application: “2-Chloro-4-methyl-pyridine-3-sulfonyl chloride” can be used as a reagent in the synthesis of pyrimidine derivatives.
Results or Outcomes: The synthesized pyrimidine derivatives have shown anti-proliferative activity against negative breast cancer cells.
Production of Antihistamines and Antiarrythymics
Field: Pharmaceutical Industry
Results or Outcomes: The production of these pharmaceuticals helps in the treatment of conditions like allergies and arrhythmias.
Production of Specialty Chemicals
Field: Specialty Chemicals Industry
Application: “2-Chloro-4-methyl-pyridine-3-sulfonyl chloride” is used in the production of specialty chemical products.
Derivatization Agent
Field: Analytical Chemistry
Results or Outcomes: The use of this compound as a derivatization agent helps in the sensitive and accurate quantitation of metabolites in various samples.
2-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by its molecular formula C₇H₈ClNO₂S. It features a pyridine ring substituted with a chlorine atom, a methyl group, and a sulfonyl chloride functional group. This compound is notable for its reactivity due to the presence of the sulfonyl chloride, which can participate in various
The sulfonyl chloride group in 2-chloro-4-methylpyridine-3-sulfonyl chloride is highly reactive and can undergo several types of reactions:
- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, or thioethers.
- Hinsberg Reaction: This compound can participate in the Hinsberg reaction, which is used to differentiate between primary, secondary, and tertiary amines by converting them into their corresponding sulfonamides .
- Oxidative Reactions: In the presence of tertiary amines and oxygen, it can facilitate oxidative transformations leading to sulfonylethenamines .
While specific biological activity data for 2-chloro-4-methylpyridine-3-sulfonyl chloride is limited, compounds with similar structures often exhibit diverse biological activities. Sulfonyl chlorides are known for their potential as antimicrobial agents and have been explored for their ability to inhibit various enzymes. The reactivity of the sulfonyl chloride moiety may contribute to interactions with biological macromolecules.
The synthesis of 2-chloro-4-methylpyridine-3-sulfonyl chloride generally involves the following steps:
- Starting Material Preparation: 4-Methylpyridine can be reacted with chlorosulfonic acid to introduce the sulfonyl group.
- Chlorination: Chlorination can be achieved using thionyl chloride or phosphorus oxychloride under controlled conditions to yield the desired chlorinated product.
- Isolation and Purification: The product is typically isolated through extraction methods and purified by recrystallization or chromatography .
2-Chloro-4-methylpyridine-3-sulfonyl chloride has several applications in various fields:
- Organic Synthesis: It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Medicinal Chemistry: Due to its reactivity, it can be utilized in the development of new drugs targeting specific biological pathways.
- Chemical Probes: This compound may act as a chemical probe in biochemical studies to investigate enzyme mechanisms or cellular processes.
Interaction studies involving 2-chloro-4-methylpyridine-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles. These studies are crucial for understanding how this compound can modify biological targets or participate in synthetic pathways. The dual role as an electrophile allows it to trap intermediates during reactions, which is significant in mechanistic studies.
Several compounds share structural similarities with 2-chloro-4-methylpyridine-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-3-pyridinesulfonyl chloride | Pyridine ring with a sulfonyl chloride | Different position of chlorine affects reactivity |
| 4-Methylpyridine | Methyl group on pyridine without sulfonyl chloride | Lacks the reactive sulfonyl group |
| 3-Aminopyridine-4-sulfonyl chloride | Amino group instead of chloro | Different functional group leads to different reactivity |
| 2-Aminopyridine-3-sulfonyl chloride | Amino group at position 2 | Reacts differently due to amino functionality |
The presence of both chlorine and the sulfonyl group in 2-chloro-4-methylpyridine-3-sulfonyl chloride makes it particularly reactive compared to other similar compounds. Its ability to undergo nucleophilic substitution reactions while also participating in oxidative transformations sets it apart from others lacking these functionalities.








